

Clinical Incidence and Characteristics of Thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

[Get Quote](#)

Thrombocytopenia is a **dose-limiting toxicity (DLT)** of **Tosedostat**. The following table synthesizes its incidence and characteristics across key clinical studies.

Study / Trial Name	Patient Population	Tosedostat Dose & Regimen	Incidence & Severity of Thrombocytopenia	Notes / Management
--------------------	--------------------	---------------------------	--	--------------------

| **Phase I/II Study** [1] [2] | AML or MDS (elderly and/or relapsed) | 60-180 mg daily (Phase I); 130 mg daily (Phase II) | **Most common severe (Grade 3-5) adverse event** in combined phases [1].

DLT: Reversible thrombocytopenia (>75% reduction in platelets) at 180 mg dose [1]. | 130 mg/day was established as the **Maximum Acceptable Dose (MAD)** due to better tolerability, while 180 mg was the **Maximum Tolerated Dose (MTD)** [1]. | **OPAL (Phase II)** [3] [4] | Elderly with relapsed/refractory AML | 120 mg daily vs. 240 mg daily for 2 months, then 120 mg | Grade 3 or worse **thrombocytopenia**: 21% (120 mg group) and 23% (240 mg → 120 mg group) [3] [4]. | Listed among the most common grade 3+ adverse events. Was a primary reason for dose adjustment from 240 mg to 120 mg [4]. | **HOVON 103 (Phase II)** [5] | Elderly AML (>65 yrs) receiving intensive chemotherapy | 120 mg daily (days 1-21) added to standard "3+7" chemotherapy | Higher early death rate and infectious complications in the **Tosedostat** arm [5]. | Study concluded that **adding Tosedostat to intensive chemotherapy negatively affected therapeutic outcomes**, in part due to increased toxicity [5]. |

Proposed Mechanism and Experimental Monitoring

For researchers investigating this phenomenon, the following experimental and monitoring approach is recommended.

Mechanism of Action and Thrombocytopenia Tosedostat is an orally bioavailable aminopeptidase inhibitor. Its intracellularly active metabolite, CHR-79888, potently inhibits aminopeptidases, which are crucial for recycling amino acids from proteins [6]. This inhibition triggers an **amino acid deprivation response (AADR)** within leukemic cells, leading to a reduction in protein synthesis, inhibition of the mTOR pathway, upregulation of pro-apoptotic factors (like CHOP and NOXA), and ultimately, apoptosis (cell death) [7] [6]. The mechanism of thrombocytopenia is directly linked to this pro-apoptotic effect on rapidly dividing hematopoietic cells, including megakaryocytes and their precursors in the bone marrow [1].

Recommended Experimental Monitoring Protocol When administering **Tosedostat** in a pre-clinical or clinical setting, implement a rigorous monitoring plan:

- **Baseline Assessment:** Perform a complete blood count (CBC) with differential, including platelet count, before initiating treatment.
- **Frequency During Treatment:** Monitor CBC **at least weekly** during the first cycle (e.g., on days 2, 8, 15, and 22) and before each subsequent treatment cycle [4].
- **Dose Modification Guidelines:** Establish clear criteria for dose holds and reductions. Clinical trials typically mandated dose interruption or reduction for **Grade 3 or higher thrombocytopenia** (e.g., platelet count < 50,000/ μ L) [1] [4]. Re-initiation at a lower dose (e.g., from 180 mg to 130 mg) was permitted upon recovery [1].
- **Assessment of Causality:** For adverse event reporting, use established causality assessment tools (e.g., Naranjo scale) to determine the relationship between **Tosedostat** and the observed thrombocytopenia.

FAQ for Technical Support

Q1: Is thrombocytopenia with Tosedostat reversible? Yes, clinical evidence indicates that the thrombocytopenia induced by **Tosedostat** is generally **reversible** upon dose interruption or discontinuation of the drug [1].

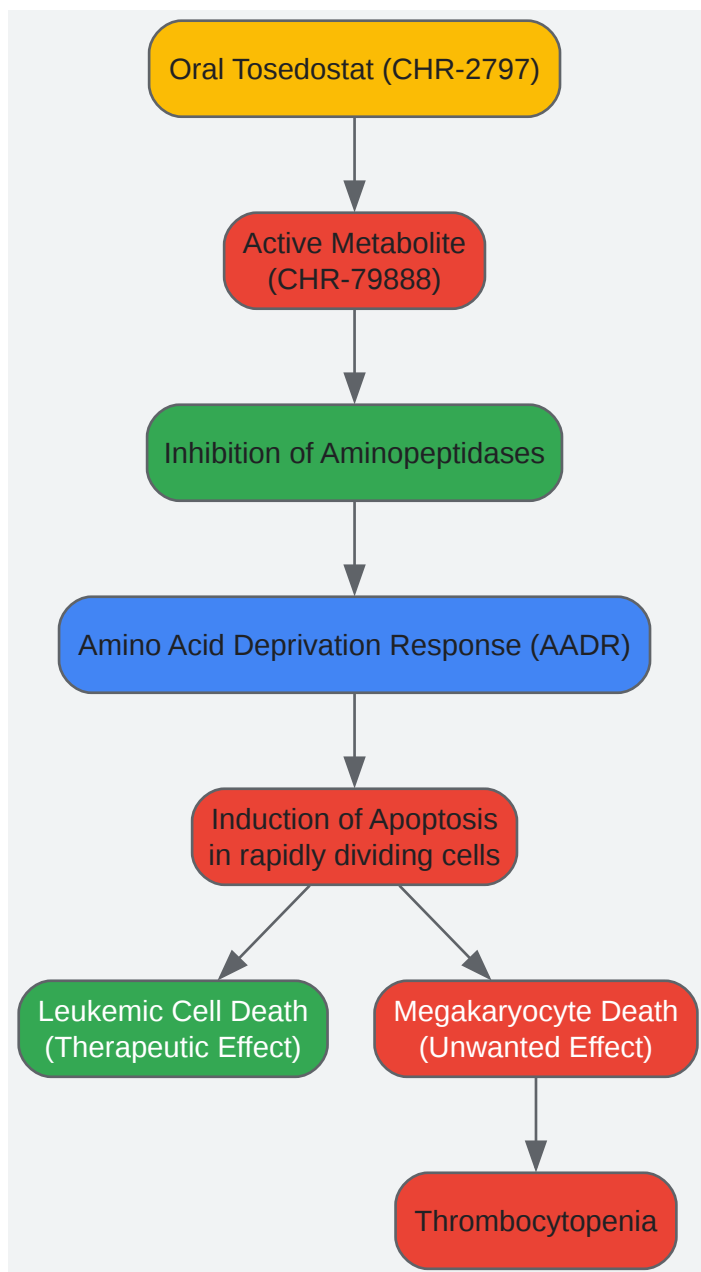
Q2: What is the recommended course of action if severe thrombocytopenia occurs during a study? The established protocol is to **interrupt Tosedostat dosing**. After the platelet count recovers, treatment may be

re-initiated at a reduced dose, if appropriate for the study design [1] [4]. Patient safety should be the primary guide, which may include supportive care such as platelet transfusions.

Q3: Does Tosedostat have a different safety profile in solid tumors versus blood cancers? Yes. The maximum tolerated dose (MTD) was higher in patients with solid tumors (240 mg/day) compared to those with hematologic malignancies (130-180 mg/day), where thrombocytopenia was a more prominent and dose-limiting toxicity [7] [6]. This is likely because the drug's mechanism disproportionately affects actively dividing blood and bone marrow cells.

Tosedostat Mechanism and Thrombocytopenia Pathway

The diagram below illustrates the proposed cellular mechanism of **Tosedostat** and its link to thrombocytopenia.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Phase I/II clinical study of Tosedostat, an inhibitor ... [pubmed.ncbi.nlm.nih.gov]
2. Phase I/II clinical study of Tosedostat, an inhibitor ... [repub.eur.nl]
3. Two dosing regimens of tosedostat in elderly patients with ... [pubmed.ncbi.nlm.nih.gov]
4. Two dosing regimens of tosedostat in elderly patients with ... [pmc.ncbi.nlm.nih.gov]
5. Inferior Outcome of Addition of the Aminopeptidase Inhibitor ... [pmc.ncbi.nlm.nih.gov]
6. Tosedostat - an overview | ScienceDirect Topics [sciencedirect.com]
7. A Phase Ib dose-escalation study to evaluate safety and ... [nature.com]

To cite this document: Smolecule. [Clinical Incidence and Characteristics of Thrombocytopenia].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548190#tosedostat-thrombocytopenia>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com